molecular formula C13H20FN5 B11736493 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736493
M. Wt: 265.33 g/mol
InChI Key: CNBOMEBAYUJSRO-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and a fluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution reaction where a fluoroethyl halide reacts with the pyrazole ring.

    Alkylation of the pyrazole rings: The final step involves the alkylation of the pyrazole rings with appropriate alkyl halides under basic conditions to introduce the propyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine imparts unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-2-6-19-13(3-5-16-19)10-15-8-12-9-17-18(11-12)7-4-14/h3,5,9,11,15H,2,4,6-8,10H2,1H3

InChI Key

CNBOMEBAYUJSRO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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